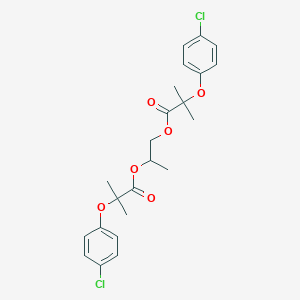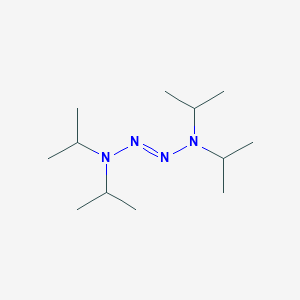
4-tert-Butyl-2-chloro-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-chloro-6-nitrophenol, also known as DTNB or Ellman’s reagent, is a yellow crystalline powder that is widely used in biochemical and physiological research. It is a thiol-reactive compound that is used to measure the concentration of sulfhydryl groups in proteins and other biomolecules.
Mecanismo De Acción
4-tert-Butyl-2-chloro-6-nitrophenol reacts with sulfhydryl groups in proteins and other biomolecules to form a mixed disulfide. The reaction is catalyzed by thiol-disulfide exchange enzymes such as glutathione reductase. The reaction results in the formation of a yellow-colored compound that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups such as amino, carboxyl, or hydroxyl groups.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound also inhibits the activity of other enzymes such as glutathione reductase and thioredoxin reductase. It has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-Butyl-2-chloro-6-nitrophenol has a number of advantages for lab experiments. It is a highly specific reagent that reacts only with sulfhydryl groups and does not interfere with other functional groups. It is also a stable compound that can be stored for long periods of time. However, this compound has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems if not handled properly. It is also a light-sensitive compound that should be protected from light during storage.
Direcciones Futuras
There are a number of future directions for research involving 4-tert-Butyl-2-chloro-6-nitrophenol. One area of research is the development of new thiol-reactive compounds that are less toxic and more stable than this compound. Another area of research is the use of this compound in the development of new drugs for the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and cancer. This compound has been shown to have potential as an antioxidant and anti-inflammatory agent, and further research in this area could lead to the development of new drugs with therapeutic potential.
Conclusion
In conclusion, this compound, also known as this compound or Ellman’s reagent, is a thiol-reactive compound that is widely used in biochemical and physiological research. It is a highly specific reagent that reacts only with sulfhydryl groups and has a number of biochemical and physiological effects. This compound has some advantages and limitations for lab experiments, and there are a number of future directions for research involving this compound. Further research in this area could lead to the development of new drugs with therapeutic potential.
Métodos De Síntesis
4-tert-Butyl-2-chloro-6-nitrophenol can be synthesized by the reaction of p-nitrophenol with tert-butylchloride in the presence of aluminum chloride. The reaction is carried out in anhydrous conditions and yields this compound as a yellow crystalline powder. The purity of this compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-chloro-6-nitrophenol is widely used in biochemical and physiological research as a thiol-reactive compound. It is used to measure the concentration of sulfhydryl groups in proteins, enzymes, and other biomolecules. This compound is also used to study the mechanism of action of drugs and enzymes. It is used to determine the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Propiedades
| 14593-28-3 | |
Fórmula molecular |
C10H12ClNO3 |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
4-tert-butyl-2-chloro-6-nitrophenol |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)9(13)8(5-6)12(14)15/h4-5,13H,1-3H3 |
Clave InChI |
ANIIEJHRMKMVOR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
| 14593-28-3 | |
Sinónimos |
4-TERT-BUTYL-2-CHLORO-6-NITROPHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


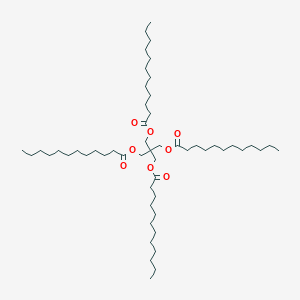
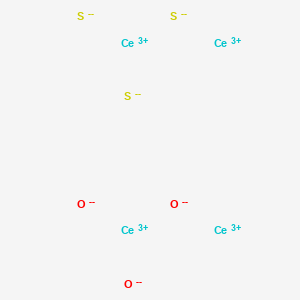
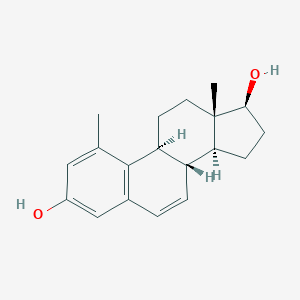
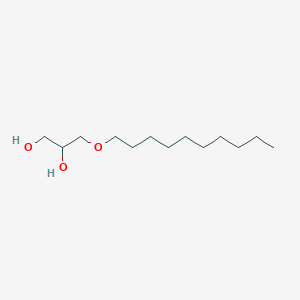
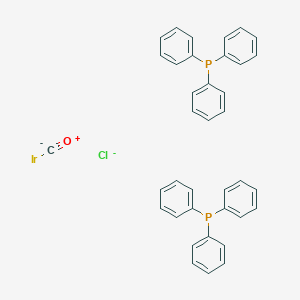

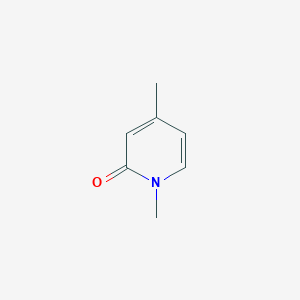
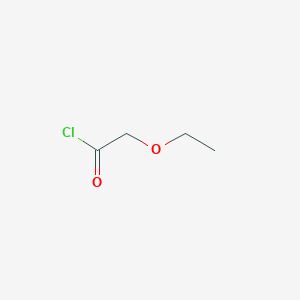
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)



